Cas no 109559-47-9 (2-phenyl-1,10-phenanthroline)

2-Phenyl-1,10-phenanthroline is a heterocyclic compound featuring a phenanthroline core substituted with a phenyl group at the 2-position. This ligand is valued for its strong chelating ability, particularly with transition metals, making it useful in coordination chemistry and catalysis. Its rigid aromatic structure enhances stability in metal complexes, while the extended conjugation improves photophysical properties, lending itself to applications in luminescent materials and optoelectronic devices. The compound’s selectivity and binding affinity also make it suitable for analytical chemistry, such as metal ion detection. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial needs.
2-phenyl-1,10-phenanthroline structure
2-phenyl-1,10-phenanthroline structure
Product Name:2-phenyl-1,10-phenanthroline
CAS No:109559-47-9
MF:C18H12N2
MW:256.301283836365
CID:1192903
PubChem ID:14719947
Update Time:2025-10-29

2-phenyl-1,10-phenanthroline Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-1,10-phenanthroline
    • AGN-PC-0028GQ
    • 2-Phenyl-[1,10]phenanthrolin
    • CTK0G2380
    • ACMC-20mceq
    • 2-phenyl-[1,10]phenanthroline
    • 1,10-Phenanthroline, 2-phenyl-
    • 2-phenyl-1,10-phananthroline
    • SureCN1395123
    • AGN-PC-0028GQ; 2-Phenyl-[1,10]phenanthrolin; CTK0G2380; ACMC-20mceq; 2-phenyl-[1,10]phenanthroline; 1,10-Phenanthroline, 2-phenyl-; 2-phenyl-1,10-phananthroline; SureCN1395123;
    • MFCD31793607
    • G67911
    • DTXSID50563352
    • 109559-47-9
    • HS-7890
    • SCHEMBL1395123
    • phenyl 1,10-phenanthroline
    • IYKBMPHOPLFHAQ-UHFFFAOYSA-N
    • Inchi: 1S/C18H12N2/c1-2-5-13(6-3-1)16-11-10-15-9-8-14-7-4-12-19-17(14)18(15)20-16/h1-12H
    • InChI Key: IYKBMPHOPLFHAQ-UHFFFAOYSA-N
    • SMILES: N1C(C2C=CC=CC=2)=CC=C2C=CC3=CC=CN=C3C=12

Computed Properties

  • Exact Mass: 256.100048391g/mol
  • Monoisotopic Mass: 256.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 25.8Ų

2-phenyl-1,10-phenanthroline Pricemore >>

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2-phenyl-1,10-phenanthroline Suppliers

Amadis Chemical Company Limited
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(CAS:109559-47-9)2-phenyl-1,10-phenanthroline
Order Number:A1221644
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Quantity:25g/10g/5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:45
Price ($):2207/1167/715/239
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2-phenyl-1,10-phenanthroline Related Literature

Additional information on 2-phenyl-1,10-phenanthroline

Introduction to 2-phenyl-1,10-phenanthroline (CAS No. 109559-47-9)

2-phenyl-1,10-phenanthroline, with the chemical identifier CAS No. 109559-47-9, is a sophisticated organic compound that has garnered significant attention in the field of coordination chemistry and pharmaceutical research. This compound belongs to the class of phenanthroline derivatives, which are known for their versatile applications in catalysis, sensing, and medicinal chemistry. The structural motif of 2-phenyl-1,10-phenanthroline features a phenanthroline core substituted with a phenyl group at the 2-position, contributing to its unique electronic and steric properties.

The phenanthroline scaffold is a privileged structure in coordination chemistry due to its ability to form stable complexes with various metal ions. The presence of the phenyl group in 2-phenyl-1,10-phenanthroline introduces additional aromaticity and influences the compound's solubility and reactivity. This derivative has been extensively studied for its potential applications in metal sensing and catalysis. For instance, it can form complexes with transition metals such as iron, copper, and nickel, which are crucial for various biochemical processes.

In recent years, 2-phenyl-1,10-phenanthroline has been explored for its role in developing novel pharmaceutical agents. Its ability to chelate metal ions makes it a promising candidate for applications in metallodrug design. Metallodrugs are a class of therapeutic agents that utilize metal ions to target diseases such as cancer and neurodegenerative disorders. The phenanthroline derivatives, including 2-phenyl-1,10-phenanthroline, have shown promise in this context due to their ability to selectively bind to metal ions that are critical for biological processes.

One of the most intriguing aspects of 2-phenyl-1,10-phenanthroline is its potential in bioimaging applications. Metalloproteins and metalloenzymes play essential roles in cellular processes, and imaging these species can provide valuable insights into biological mechanisms. The complexes formed by 2-phenyl-1,10-phenanthroline with metal ions exhibit luminescent properties that make them suitable for fluorescence-based imaging techniques. This has opened up new avenues in diagnostic imaging and cellular biology.

The synthesis of 2-phenyl-1,10-phenanthroline typically involves multi-step organic reactions starting from readily available precursors. The introduction of the phenyl group at the 2-position requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been developed to optimize the production process, making it more efficient and scalable for industrial applications.

Recent studies have highlighted the importance of 2-phenyl-1,10-phenanthroline in developing novel catalysts for organic transformations. Metal complexes derived from this compound have shown enhanced catalytic activity in various reactions such as oxidation and reduction processes. These catalysts are not only efficient but also environmentally friendly, aligning with the growing emphasis on sustainable chemistry.

The pharmacological properties of 2-phenyl-1,10-phenanthroline have also been investigated in detail. Research indicates that its metal-binding capacity can be leveraged to develop drugs that target metal-dependent diseases. For example, excessive accumulation of iron or copper ions is associated with several neurological disorders. By designing molecules like 2-phenyl-1,10-phenanthroline that can selectively bind these metals, it may be possible to develop therapeutic strategies that mitigate their toxic effects.

Another area where 2-phenyl-1,10-phenanthroline has shown promise is in the development of sensors for environmental monitoring. Metal ions are often indicators of pollution levels in water sources. By utilizing the selective coordination properties of this compound, it is possible to develop sensitive sensors that detect trace amounts of metal ions in aquatic environments. This can aid in early detection of contamination and facilitate timely intervention measures.

The versatility of 2-phenyl-1,10-phenanthroline extends beyond its applications in coordination chemistry and pharmaceuticals. It has also been explored as a building block for materials science research. The unique electronic properties of its metal complexes make them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

In conclusion, 2-phenoxybenzoic acid CAS No 1077338907 is a multifaceted compound with significant potential across multiple scientific disciplines. Its ability to form stable metal complexes has opened up new possibilities in pharmaceuticals, bioimaging, catalysis, and environmental monitoring. As research continues to uncover new applications for this derivative, 4-(3-chlorophenyl)-3-hydroxyquinoline CAS No 6398300500 will undoubtedly play a crucial role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:109559-47-9)2-phenyl-1,10-phenanthroline
A1221644
Purity:99%/99%/99%/99%
Quantity:25g/10g/5g/1g
Price ($):2207/1167/715/239
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